Cas no 5697-56-3 (Carbenoxolone)

Carbenoxolone is a synthetic derivative of glycyrrhetinic acid, primarily recognized for its anti-inflammatory and ulcer-healing properties. It functions as a competitive inhibitor of 11β-hydroxysteroid dehydrogenase, modulating glucocorticoid activity. This compound exhibits notable efficacy in promoting mucosal repair, making it valuable in treating gastrointestinal ulcers and inflammatory conditions. Additionally, Carbenoxolone demonstrates potential in neurological research due to its ability to modulate gap junction communication. Its dual action—combining anti-inflammatory effects with tissue repair mechanisms—positions it as a versatile agent in both clinical and experimental settings. The compound is characterized by its stability and well-documented pharmacokinetic profile, ensuring reliable performance in therapeutic applications.
Carbenoxolone structure
Carbenoxolone structure
Product Name:Carbenoxolone
CAS No:5697-56-3
MF:C34H50O7
MW:570.756611347198
MDL:MFCD20926283
CID:46101
PubChem ID:636403
Update Time:2025-10-16

Carbenoxolone Chemical and Physical Properties

Names and Identifiers

    • Carbenoxolone
    • Glycyrrhetinic acid hydrogen succinate
    • 3beta-Hydroxy-11-oxoolean-12-en-30-oic acid hydrogen succinate
    • (3Beta,20beta)-3-(3-Carboxy-1-oxopropoxy)-11-oxoolean-12-en-29-oic acid
    • CARBENOXOLONE(RG)
    • 18alpha-Glycyrrhetinic acid
    • 2-Methylidene-2,3-dihydrofuran-3-one
    • biogastrone
    • bioral
    • Carbenoxolon
    • Carbenoxolone [INN:BAN]
    • CHEMBL499915
    • 3-beta-(3-Carboxypropionyloxy)-11-oxo-olean-12-en-30-oic acid
    • CARBENOXOLONE [INN]
    • SPBio_002714
    • BCP29160
    • Olean-12-en-29-oic acid, 3-(3-carboxy-1-oxopropoxy)-11-oxo-, (3.beta.,20.beta.)-
    • D07615
    • 3.beta.-Hydroxy-11-oxoolean-12-en-30-oic acid 3-hemisuccinate
    • (3beta)-3-[(3-carboxypropanoyl)oxy]-11-oxoolean-12-en-30-oic acid
    • 5697-56-3
    • BSPBio_000793
    • Prestwick0_000837
    • Carbenoxolona [INN-Spanish]
    • Carbenoxolona
    • BPBio1_000873
    • Carbenoxolonum [INN-Latin]
    • 3beta-Hydroxy-11-oxoolean-12-en-30-saeure hydogensuccinat
    • AKOS015951361
    • Carbenoxolonum
    • DB02329
    • (3beta,5beta,10alpha,14beta)-3-[(3-carboxypropanoyl)oxy]-11-oxoolean-12-en-29-oic acid
    • (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-(4-hydroxy-4-oxobutanoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
    • Olean-12-en-29-oic acid, 3-(3-carboxy-1-oxopropoxy)-11-oxo-, (3beta,20beta)-
    • MM6384NG73
    • Prestwick2_000837
    • AKOS016036240
    • HY-B1588
    • UNII-MM6384NG73
    • GTPL4151
    • BDBM50247012
    • CS-0013487
    • 3beta-(3-Carboxypropionyloxy)-11-oxo-olean-12-en-30-saeure
    • BRD-K12765235-304-03-8
    • SCHEMBL76013
    • Prestwick3_000837
    • Biogastrone; Bioral; Carbenoxolona
    • OLEAN-12-EN-29-OIC ACID, 3-(3-CARBOXY-1-OXOPROPOXY)-11-OXO, (3.BETA.,20.BETA.)-
    • Carbenoxolone (INN)
    • EINECS 227-174-2
    • 3beta-O-Succinyl-18-beta-glycyrrhetinic acid
    • Q752861
    • Olean-12-en-30-oic acid, 3-beta-hydroxy-11-oxo-, hydrogen succinate
    • CARBENOXOLONE [WHO-DD]
    • 3.BETA.-HYDROXY-11-OXOOLEAN-12-EN-30-OIC ACID HYDROGEN SUCCINATE
    • Prestwick1_000837
    • Olean-12-en-29-oic acid, 3-(3-carboxy-1-oxopropoxy)-11-oxo-,(3b,20b)-
    • DTXSID4022733
    • CARBENOXOLONE [MI]
    • A02BX01
    • Carbenoxolonum (INN-Latin)
    • Acid 3-O-hemisuccinate, Glycyrrhetinic
    • Carbenoxalone
    • Carbenoxolona (INN-Spanish)
    • DTXCID702733
    • (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
    • Glycyrrhetinic Acid 3 O hemisuccinate
    • 3-O-hemisuccinate, Glycyrrhetinic Acid
    • Glycyrrhetinic Acid 3-O-hemisuccinate
    • 3beta-Hydroxy-11-oxoolean-12-en-30-oic acid 3-hemisuccinate
    • Carbeneoxolone
    • 18alpha-Carbenoxolone
    • OLEAN-12-EN-29-OIC ACID, 3-(3-CARBOXY-1-OXOPROPOXY)-11-OXO, (3BETA,20BETA)-
    • MDL: MFCD20926283
    • Inchi: 1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)/t21-,23-,24-,27+,30+,31-,32-,33+,34+/m0/s1
    • InChI Key: OBZHEBDUNPOCJG-WBXJDKIVSA-N
    • SMILES: O(C(CCC(=O)O)=O)[C@H]1CC[C@@]2(C)[C@H](C1(C)C)CC[C@@]1(C)[C@]3(C)CC[C@@]4(C)CC[C@@](C(=O)O)(C)C[C@H]4C3=CC([C@@H]12)=O

Computed Properties

  • Exact Mass: 570.35600
  • Monoisotopic Mass: 570.356
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 6
  • Complexity: 1200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 6.4
  • Topological Polar Surface Area: 118

Experimental Properties

  • Color/Form: White crystalline powder
  • Density: 1.20
  • Melting Point: 291-294 ºC
  • Boiling Point: 687.4°C at 760 mmHg
  • Flash Point: 211.6 °C
  • Refractive Index: 1.5820 (estimate)
  • PSA: 117.97000
  • LogP: 6.82830
  • Specific Rotation: D20 +128° (chloroform)

Carbenoxolone Security Information

Carbenoxolone Customs Data

  • HS CODE:2938909030
  • Customs Data:

    China Customs Code:

    2938909030

Carbenoxolone Pricemore >>

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